molecular formula C16H15N3O3S B10928280 N-(2-ethoxybenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-(2-ethoxybenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10928280
M. Wt: 329.4 g/mol
InChI Key: UPRVXWRFQGRGQX-UHFFFAOYSA-N
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Description

N~5~-(2-ETHOXYBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-ETHOXYBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 2-thienyl group: This step involves the use of thiophene derivatives, which can be introduced through various coupling reactions such as Suzuki or Stille coupling.

    Attachment of the 2-ethoxybenzyl group: This can be done through nucleophilic substitution reactions where the ethoxybenzyl group is introduced using suitable alkylating agents.

Industrial Production Methods

Industrial production of N5-(2-ETHOXYBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-ETHOXYBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N~5~-(2-ETHOXYBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent.

    Biological Studies: Investigation of its effects on cellular pathways and molecular targets.

    Industrial Applications: Use as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N5-(2-ETHOXYBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Inhibition or activation of specific enzymes or receptors involved in disease pathways.

    Modulation of cellular pathways: Affecting signaling pathways that regulate cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(2-METHOXYBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
  • N~5~-(2-CHLOROBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Uniqueness

N~5~-(2-ETHOXYBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the presence of the ethoxybenzyl group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and overall molecular conformation.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H15N3O3S/c1-2-21-12-7-4-3-6-11(12)10-17-15(20)16-18-14(19-22-16)13-8-5-9-23-13/h3-9H,2,10H2,1H3,(H,17,20)

InChI Key

UPRVXWRFQGRGQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

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